5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
Description
IUPAC Nomenclature and Isomeric Variations
Molecular Formula and Weight Analysis
The molecular formula of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde is established as C₁₄H₉BrCl₂O₂, representing a precise stoichiometric composition that reflects the compound's structural complexity. This formula indicates the presence of fourteen carbon atoms forming the bicyclic aromatic framework with the connecting methylene bridge, nine hydrogen atoms distributed across the aromatic and aliphatic positions, one bromine atom, two chlorine atoms, and two oxygen atoms incorporated within the aldehyde and ether functional groups. The molecular weight has been consistently determined as 360.03 daltons across multiple analytical sources, providing a fundamental parameter for mass spectrometric identification and quantitative analysis.
The elemental composition analysis reveals important insights into the compound's chemical character and potential reactivity patterns. The carbon content represents approximately 46.7% of the total molecular weight, while the combined halogen content (bromine and chlorine) accounts for approximately 42.0% of the molecular mass, indicating a highly halogenated structure that significantly influences the compound's electronic properties and chemical behavior. The oxygen content contributes approximately 8.9% of the molecular weight, primarily through the aldehyde carbonyl and ether linkage functionalities that serve as reactive sites for potential chemical transformations.
| Parameter | Value | Percentage of Molecular Weight |
|---|---|---|
| Carbon (C₁₄) | 168.14 Da | 46.7% |
| Hydrogen (H₉) | 9.09 Da | 2.5% |
| Bromine (Br) | 79.90 Da | 22.2% |
| Chlorine (Cl₂) | 70.90 Da | 19.7% |
| Oxygen (O₂) | 32.00 Da | 8.9% |
| Total | 360.03 Da | 100.0% |
The high halogen content significantly impacts the compound's physical properties, including its density, boiling point, and solubility characteristics. The presence of three halogen atoms creates substantial electron-withdrawing effects that influence the reactivity of both the aldehyde functionality and the aromatic ring systems. These electronic effects are particularly pronounced due to the strategic positioning of the halogens, with the bromine atom directly conjugated with the aldehyde-bearing ring and the chlorine atoms positioned to maximize inductive effects through the ether linkage.
Comparative molecular weight analysis with structurally related compounds demonstrates the significant contribution of halogen substitution to the overall molecular mass. The base structure without halogen substituents would have a considerably lower molecular weight, emphasizing how the specific halogenation pattern defines both the compound's identity and its potential applications in synthetic chemistry and materials science research.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of this compound provides essential insights into its three-dimensional molecular architecture and solid-state packing arrangements. While specific crystallographic data for this exact compound may be limited in available literature, analysis of closely related analogs offers valuable structural information that can be extrapolated to understand the conformational preferences and intermolecular interactions characteristic of this chemical class. The molecular structure exhibits significant conformational flexibility around the ether linkage connecting the two aromatic ring systems, allowing for various spatial arrangements that influence both crystal packing and solution-phase behavior.
Spectroscopic analysis using nuclear magnetic resonance techniques has provided detailed conformational information for related compounds in this structural family. The ¹H nuclear magnetic resonance spectrum collected at 300.135 megahertz frequency reveals characteristic chemical shift patterns consistent with the proposed molecular structure, with aromatic proton signals appearing in the expected regions and showing appropriate coupling patterns for the substituted benzene rings. The conformational analysis indicates that the molecule adopts preferential orientations that minimize steric interactions between the halogen substituents while maximizing stabilizing electronic effects through aromatic conjugation.
The three-dimensional molecular geometry is significantly influenced by the electronic properties of the halogen substituents, which create directional interactions that guide both intramolecular conformational preferences and intermolecular crystal packing arrangements. The bromine atom's substantial van der Waals radius and polarizability contribute to unique packing motifs in the solid state, while the dichlorobenzyl group provides additional directional interactions through halogen bonding and aromatic stacking phenomena. These structural features result in well-defined crystal habits that can be characterized through X-ray diffraction analysis when suitable single crystals are obtained.
Computational modeling studies of the conformational landscape reveal multiple low-energy conformations accessible to the molecule at ambient temperatures, with barriers to rotation around the aryl-oxygen bond being sufficiently low to allow dynamic equilibrium between conformers in solution. The preferred conformations generally position the aromatic ring systems in orientations that minimize unfavorable steric contacts while allowing for optimal orbital overlap in the ether linkage region. These conformational preferences have important implications for the compound's reactivity patterns and its potential interactions with biological targets or synthetic reagents.
Comparative Structural Analysis with 2,6-Dichlorobenzyl Analog
The structural comparison between this compound and its 2,6-dichlorobenzyl analog provides valuable insights into the effects of chlorine atom positioning on molecular architecture and chemical properties. The 2,6-dichlorobenzyl analog, bearing the Chemical Abstracts Service registry number 588713-65-9, shares the identical molecular formula C₁₄H₉BrCl₂O₂ and molecular weight of 360.03 daltons, yet exhibits distinct structural characteristics due to the altered substitution pattern on the benzyl ring system. This isomeric relationship offers an excellent opportunity to examine how subtle structural modifications can influence molecular conformation, crystal packing, and potential reactivity patterns.
The primary structural difference between these analogs lies in the positioning of chlorine substituents on the benzyl ring, where the 2,4-dichlorobenzyl configuration places chlorine atoms at adjacent and para positions, while the 2,6-dichlorobenzyl arrangement positions both chlorine atoms symmetrically adjacent to the methylene bridge attachment point. This positional variation creates significant differences in steric hindrance around the ether linkage, with the 2,6-dichloro arrangement potentially imposing greater conformational restrictions due to the proximity of both chlorine atoms to the oxygen bridge. The 2,6-substitution pattern also generates a more symmetrical electronic environment around the benzyl group, potentially affecting the compound's dipole moment and intermolecular interaction patterns.
Analytical characterization of the 2,6-dichlorobenzyl analog has revealed distinctive spectroscopic signatures that differentiate it from the 2,4-isomer. The canonical Simplified Molecular Input Line Entry System representation for the 2,6-analog shows the structural formula as "C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)Cl", clearly indicating the altered chlorine positioning relative to the methylene bridge. Nuclear magnetic resonance analysis conducted in dimethyl sulfoxide-d₆ solvent at elevated temperature (318°C) has provided detailed structural confirmation, with characteristic aromatic proton patterns reflecting the symmetrical chlorine substitution pattern.
The comparative analysis extends to conformational preferences and molecular dynamics, where the 2,6-dichlorobenzyl configuration exhibits reduced rotational freedom around the aryl-oxygen bond due to increased steric interactions between the chlorine substituents and the ether oxygen atom. This conformational restriction may influence the compound's reactivity profile and its ability to access certain transition states during chemical transformations. Additionally, the altered electronic distribution resulting from the different chlorine positioning affects the overall electron density distribution throughout the molecular framework, potentially modifying the compound's behavior in electrophilic and nucleophilic reaction mechanisms.
Properties
IUPAC Name |
5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(16)6-13(9)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMLWRBZQTARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Reactions:
- Oxidation: Can be oxidized to form corresponding carboxylic acids.
- Reduction: Capable of being reduced to yield alcohol derivatives.
- Substitution: Engages in nucleophilic substitution reactions at the bromine sites.
Biological Research
The compound is utilized in biological studies for examining enzyme interactions and as a probe in biochemical assays. Its structural features suggest potential interactions with specific enzymes or receptors, making it a candidate for further investigation in therapeutic contexts.
Biological Activity:
- Investigated for its potential antimicrobial properties.
- Explored for antitumor activity based on its structural analogs.
Medicinal Chemistry
Research has indicated that this compound may have therapeutic applications. Its unique composition allows for the modification of existing drug compounds or the development of new pharmaceuticals targeting specific diseases.
Case Studies:
- Studies have shown that compounds similar to this one exhibit significant activity against cancer cell lines, suggesting that further modifications could enhance efficacy.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to serve as an intermediate makes it valuable for creating various chemical products utilized across different sectors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variations
The biological and physicochemical properties of halogenated benzaldehydes are highly dependent on the position and number of halogens. Below is a comparative analysis of analogs:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Halogen Effects : The 2,4-dichloro substitution in the target compound provides distinct electronic effects compared to 3,4-dichloro () or 2,6-dichloro () analogs. Electron-withdrawing chlorine atoms enhance electrophilicity at the aldehyde group, influencing reactivity in nucleophilic additions .
- Biological Relevance : Oxime derivatives (e.g., 4k) exhibit high purity (99.7%) and moderate melting points, suggesting stability for pharmaceutical applications .
Key Observations :
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:
Table 3: Spectroscopic Data for Oxime Derivatives
Biological Activity
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHBrClO
- Molecular Weight : Approximately 360.03 g/mol
The structure includes a bromine atom and two chlorine atoms attached to a benzene ring, contributing to its reactivity and potential biological effects. The presence of the benzaldehyde functional group enhances its aromatic properties and reactivity in various chemical reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance:
- In Vitro Studies : Compounds derived from this benzaldehyde were screened for their activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. One derivative exhibited significant cytotoxicity with an IC value lower than that of the standard drug doxorubicin .
| Compound | Cell Line | IC (µM) | Comparison Standard |
|---|---|---|---|
| Derivative A | A-549 | 25.72 ± 3.95 | Doxorubicin (6.3 ± 3.2) |
| Derivative B | HeLa | 30.15 ± 4.05 | Doxorubicin (7.9 ± 0.3) |
These findings suggest that derivatives of this compound may offer promising avenues for cancer treatment.
Interaction with Enzymes
The compound's structural features suggest potential interactions with various enzymes:
- Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific data on enzyme interactions remain scarce .
Summary of Applications
This compound has been identified as a valuable intermediate in organic synthesis and pharmaceuticals. Its derivatives are being explored for:
- Anticancer therapies : Due to their cytotoxic effects on cancer cell lines.
- Enzyme inhibition studies : To understand their potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic substitution between 5-bromo-2-hydroxybenzaldehyde and 2,4-dichlorobenzyl bromide under alkaline conditions. For example, in a related synthesis of 5-bromo-2-hydroxybenzaldehyde derivatives, sodium hydroxide (NaOH) in aqueous acetone at 50–60°C for 6 hours achieved yields of 85% after recrystallization from dichloromethane . Key factors affecting yield include:
- Base selection : NaOH or K₂CO₃ for deprotonation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification.
- Temperature : Prolonged heating above 60°C can lead to aldehyde oxidation.
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer: Combined spectroscopic and chromatographic methods are critical:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (similar to 5-bromo-2-hydroxybenzaldehyde derivatives) .
- NMR : Key signals include:
- Aldehyde proton at δ 10.2–10.5 ppm (¹H NMR).
- Aromatic protons at δ 7.3–8.1 ppm (integration consistent with substituents) .
- Melting Point : Reported mp for analogous bromo-hydroxybenzaldehydes is 102–106°C .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl) influence the reactivity of the benzaldehyde moiety in cross-coupling reactions?
Methodological Answer: The electron-withdrawing bromo and dichlorobenzyl groups decrease electron density at the aldehyde, reducing its electrophilicity. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings. For example:
Q. What challenges arise in crystallizing this compound derivatives, and how can they be resolved?
Methodological Answer: Crystallization difficulties stem from:
- Steric hindrance : The bulky 2,4-dichlorobenzyl group disrupts lattice formation.
- Solubility : Low solubility in non-polar solvents (e.g., hexane).
Q. Solutions :
- Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation .
- Recrystallization from hot ethanol (70°C) with seeding to induce nucleation .
Case Study :
A thiosemicarbazone derivative of 5-bromo-2-hydroxybenzaldehyde formed colorless plates via slow CH₂Cl₂ evaporation (space group P2₁/c, R factor = 0.042) .
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be reconciled?
Methodological Answer: Contradictions often arise from:
Q. Resolution Workflow :
Variable Temperature NMR : Confirm tautomer stability at 25°C vs. −40°C.
High-Resolution MS : Differentiate between molecular ion clusters and impurities.
Safety and Handling Protocols
Q. What safety precautions are critical when handling this compound in catalytic studies?
Methodological Answer:
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological applications?
Methodological Answer: Focus on functionalizing the aldehyde and benzyloxy groups:
- Aldehyde Modifications : Convert to hydrazones or oximes (e.g., thiosemicarbazones for anticancer studies) .
- Benzyloxy Substitutions : Introduce electron-donating groups (e.g., –OCH₃) to modulate lipophilicity .
Example Derivative :
this compound thiosemicarbazone showed improved metal-chelation properties in crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
